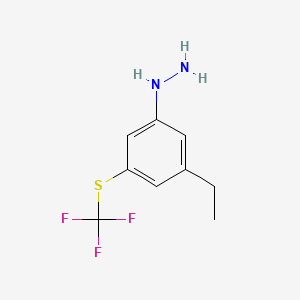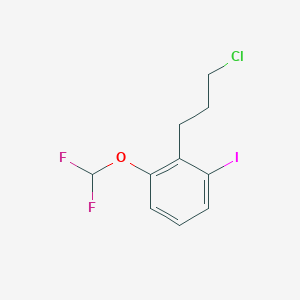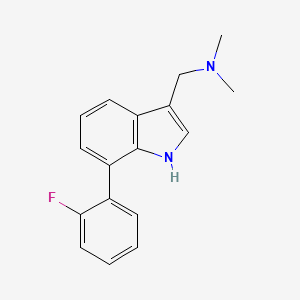
(S)-1-(Diphenylphosphino)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Diphenylphosphino)propan-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The presence of both a phosphine group and an amine group in its structure allows for unique reactivity and coordination properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphino)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-propan-2-amine, which is then reacted with diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate the nucleophilic attack on the diphenylphosphine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.
Substitution: The amine group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
(S)-1-(Diphenylphosphino)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism by which (S)-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and selectivity of the metal complex.
類似化合物との比較
Similar Compounds
®-1-(Diphenylphosphino)propan-2-amine: The enantiomer of (S)-1-(Diphenylphosphino)propan-2-amine, which has similar properties but different chiral selectivity.
Triphenylphosphine: A widely used phosphine ligand that lacks the amine group, resulting in different reactivity and coordination properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common phosphine ligand with two phosphine groups, offering different coordination geometry and electronic properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phosphine and an amine group. This combination allows for versatile coordination chemistry and makes it particularly valuable in asymmetric catalysis, where chiral selectivity is crucial.
特性
分子式 |
C15H19ClNP |
|---|---|
分子量 |
279.74 g/mol |
IUPAC名 |
(2S)-1-diphenylphosphanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H18NP.ClH/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13H,12,16H2,1H3;1H/t13-;/m0./s1 |
InChIキー |
GCXWEOFAANPBBG-ZOWNYOTGSA-N |
異性体SMILES |
C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
正規SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


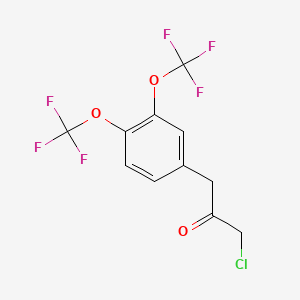
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
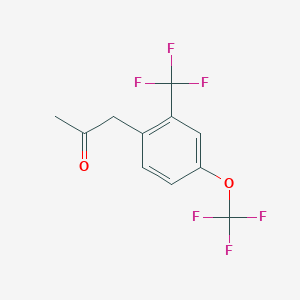
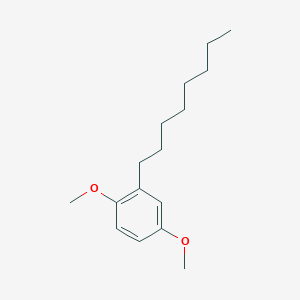
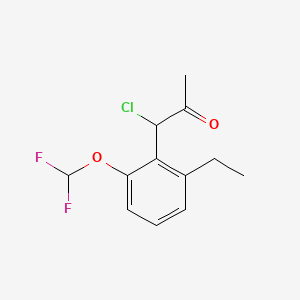
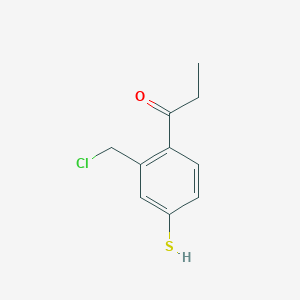
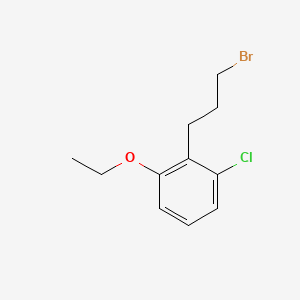
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
